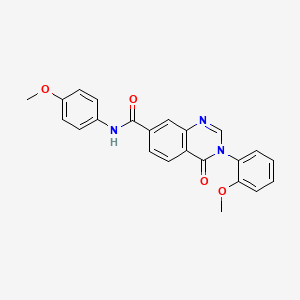
3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyphenyl)-N-(4-Methoxyphenyl)-4-oxo-3,4-dihydrochinazolin-7-carboxamid ist eine komplexe organische Verbindung, die zur Chinazolin-Familie gehört. Diese Verbindung zeichnet sich durch das Vorhandensein von Methoxygruppen an den Phenylringen und einer Carboxamidgruppe, die an den Chinazolin-Kern gebunden ist, aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(2-Methoxyphenyl)-N-(4-Methoxyphenyl)-4-oxo-3,4-dihydrochinazolin-7-carboxamid umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Kondensation von 2-Methoxybenzaldehyd mit 4-Methoxyanilin zur Bildung einer Zwischenstufe, einer Schiff-Base. Diese Zwischenstufe wird dann mit einem geeigneten Reagenz, wie z. B. Ammoniumacetat, cyclisiert, um den Chinazolin-Kern zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehört der Einsatz von kontinuierlichen Fließreaktoren, um konstante Reaktionsbedingungen und hohe Ausbeuten zu gewährleisten. Zusätzlich werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen
3-(2-Methoxyphenyl)-N-(4-Methoxyphenyl)-4-oxo-3,4-dihydrochinazolin-7-carboxamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Methoxygruppen können oxidiert werden, um entsprechende Phenolderivate zu bilden.
Reduktion: Die Carbonylgruppe im Chinazolin-Kern kann reduziert werden, um ein Dihydrochinazolinderivat zu bilden.
Substitution: Die Methoxygruppen können durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Phenolderivate.
Reduktion: Dihydrochinazolinderivate.
Substitution: Verschiedene substituierte Chinazolinderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als Enzyminhibitor.
Medizin: Erforscht wegen seiner Antikrebs- und antimikrobiellen Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt
Wirkmechanismus
Der Mechanismus, durch den 3-(2-Methoxyphenyl)-N-(4-Methoxyphenyl)-4-oxo-3,4-dihydrochinazolin-7-carboxamid seine Wirkung entfaltet, beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise in biologischen Systemen bestimmte Enzyme hemmen, indem es an ihre aktiven Zentren bindet und so deren Aktivität blockiert. Die beteiligten Pfade umfassen häufig die Störung von zellulären Prozessen wie der DNA-Replikation oder der Proteinsynthese .
Wirkmechanismus
The mechanism by which 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include disruption of cellular processes such as DNA replication or protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Methoxyphenylisocyanat
- 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl
- (E)-3-(3,5-Dimethoxyphenyl)-1-(2-Methoxyphenyl)prop-2-en-1-on
Einzigartigkeit
Was 3-(2-Methoxyphenyl)-N-(4-Methoxyphenyl)-4-oxo-3,4-dihydrochinazolin-7-carboxamid von ähnlichen Verbindungen unterscheidet, ist seine einzigartige Kombination aus funktionellen Gruppen und dem Chinazolin-Kern. Diese Struktur verleiht spezifische chemische Reaktivität und biologische Aktivität, die für verschiedene Anwendungen fein abgestimmt werden kann .
Eigenschaften
Molekularformel |
C23H19N3O4 |
|---|---|
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C23H19N3O4/c1-29-17-10-8-16(9-11-17)25-22(27)15-7-12-18-19(13-15)24-14-26(23(18)28)20-5-3-4-6-21(20)30-2/h3-14H,1-2H3,(H,25,27) |
InChI-Schlüssel |
FVYHANRGMHWNGY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-indol-3-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B12171385.png)
![7-benzyl-1-(4-fluorophenyl)-3-(2-methoxyethyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12171389.png)

![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide](/img/structure/B12171408.png)
![3-Cyclopentyl-1-[2-(naphthalen-2-yloxy)acetyl]urea](/img/structure/B12171415.png)
![1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B12171434.png)
![N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12171442.png)
![6-chloro-3-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B12171448.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B12171453.png)

![4-(4-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B12171463.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide](/img/structure/B12171480.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B12171485.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12171496.png)
